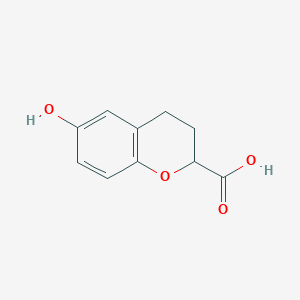

6-hydroxychroman-2-carboxylic Acid

Übersicht

Beschreibung

6-Hydroxychroman-2-carboxylic acid is a compound known for its potent antioxidant properties. It has been found to be effective in preventing the oxidation of animal fats, vegetable oils, and emulsion systems . This compound is structurally related to tocopherols, which are well-known antioxidants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Two primary synthetic routes have been developed for the preparation of 6-hydroxychroman-2-carboxylic acid. These methods involve the use of various substituents at positions C2, C5, C7, and C8 . The most effective antioxidant in this series is the tetramethyl compound, which has substituents at all these positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective oxidation reactions .

Analyse Chemischer Reaktionen

Substitution Reactions

The phenolic hydroxyl group at the 6-position participates in electrophilic substitutions. Key transformations include:

Mannich Reaction

-

Reacts with formaldehyde and amines (e.g., primary/secondary amines) under mild conditions (0–60°C) in inert solvents like methanol or benzene .

-

Products: Aminoalkyl derivatives, enhancing solubility for biological applications.

Example Conditions

| Reactants | Catalyst/Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|

| Formaldehyde + Amine | None, Methanol | 25–60°C | 60–85% |

Oxidation Reactions

The chroman ring undergoes oxidation, particularly at the hydroxyl group:

Enzymatic Oxidation

-

Horseradish peroxidase oxidizes 6-hydroxychroman derivatives to phenoxyl radicals, which dismutate into quinoid forms .

-

Key Pathway :

Oxidation Products

| Substrate | Enzyme | Major Product | Yield | Source |

|---|---|---|---|---|

| 6-Hydroxy-2,2,5,7,8-pentamethylchroman | Horseradish peroxidase | Quinoid form | >90% |

Condensation Reactions

The carboxylic acid group enables hydrazide and heterocycle formation:

Acetic Acid-Mediated Cyclization

-

Condensation with aryl aldehydes in acetic acid (120°C, 3–12 hours) yields fused chroman-pyrazole or chroman-triazole hybrids .

Esterification and Hydrolysis

The carboxylic acid undergoes typical acid-catalyzed esterification and hydrolysis:

Ester Formation

-

Reacts with alcohols (e.g., methanol) using mineral acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂) as catalysts .

Example :

Hydrolysis of Protecting Groups

Biochemical Reactions (Metabolism)

In vivo, the compound undergoes phase II metabolism:

Sulfation and Glucuronidation

Metabolite Profile

| Metabolite | Conjugation Type | Relative Abundance | Source |

|---|---|---|---|

| 2-(β-Carboxyethyl)-6-hydroxychroman (γ-CEHC) | Sulfate | 88% |

β-Oxidation

Radical Scavenging Activity

The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals:

-

Rate constant for radical quenching:

-

Stabilizes via resonance:

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, 6-hydroxychroman-2-carboxylic acid serves as a model compound for studying the antioxidant properties of tocopherols and related compounds. Its ability to donate hydrogen atoms to free radicals allows researchers to investigate mechanisms of oxidative stress and antioxidant efficacy.

Key Reactions:

- Oxidation : The compound can undergo oxidation reactions that modify its structure to enhance antioxidant activity.

- Reduction : It also participates in reduction reactions, which can help in synthesizing derivatives with improved properties.

Biology

The biological applications of this compound are primarily focused on its role in mitigating oxidative stress. Studies have demonstrated its effectiveness in biological systems where oxidative damage is a concern, such as in neurodegenerative diseases .

Case Study:

A study investigated the antioxidant effects of this compound on human cell lines exposed to oxidative stress. Results indicated that it significantly reduced markers of oxidative damage compared to control groups .

Industry

In industrial applications, this compound is used as an additive in food products and cosmetics to extend shelf life by preventing oxidation. Its incorporation into formulations has shown to improve stability and maintain product integrity over time .

Wirkmechanismus

The antioxidant activity of 6-hydroxychroman-2-carboxylic acid is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable radical intermediate, which prevents further oxidation reactions . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Tocopherols: These are well-known antioxidants with a similar structure to 6-hydroxychroman-2-carboxylic acid.

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: This compound also exhibits antioxidant properties but is less effective compared to this compound.

7-Hydroxychroman-2-carboxylic acid N-alkyl amides: These derivatives have been shown to have potent antioxidant activities.

Uniqueness: this compound is unique due to its high antioxidant activity, which is comparable to commercial antioxidants. Its structure allows for various modifications, enhancing its effectiveness in different applications .

Biologische Aktivität

6-Hydroxychroman-2-carboxylic acid, often referred to as g-Trolox, is a compound that has garnered attention in recent years due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of chroman, which is structurally related to vitamin E. It is recognized for its antioxidant capabilities and has been studied for its potential roles in various biological processes.

Antioxidant Activity

Mechanism of Action

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound has been shown to effectively protect cellular components from oxidative damage, which is crucial in preventing various diseases including cancer and neurodegenerative disorders.

Research Findings

In a study evaluating the antioxidant properties of various chroman derivatives, this compound exhibited significant inhibition of lipid peroxidation in both animal fats and vegetable oils. The effectiveness was comparable to that of other well-known antioxidants such as Trolox (a water-soluble analog of vitamin E) .

Biological Activities

-

Anticancer Properties

Research indicates that this compound demonstrates anticancer activity, particularly against breast cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of MCF-7 cells (a human breast cancer cell line) with a GI50 value of approximately 34.7 µM . -

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Studies suggest that it may mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases . -

Antiepileptic Activity

The presence of a chroman nucleus has been linked to antiepileptic effects. Compounds similar to this compound have shown promise in reducing seizure activity in animal models without exhibiting neurotoxicity .

Case Studies

Case Study 1: Anticancer Activity

A series of experiments conducted on various chroman derivatives demonstrated that those containing the 6-hydroxy group exhibited enhanced anticancer activities compared to their counterparts lacking this modification. The study highlighted the potential for developing new chemotherapeutic agents based on this structure .

Case Study 2: Neuroprotection

In a model assessing oxidative stress-induced neuronal damage, this compound was administered to neuronal cultures subjected to oxidative insults. Results indicated a significant reduction in cell death and maintenance of mitochondrial function, suggesting its potential as a neuroprotective agent .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFJOJFTVSOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465409 | |

| Record name | 6-hydroxychroman-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81498-19-3 | |

| Record name | 6-hydroxychroman-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.